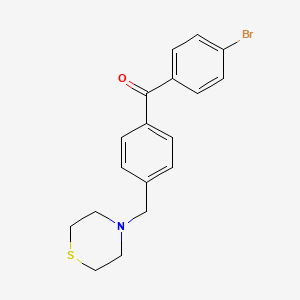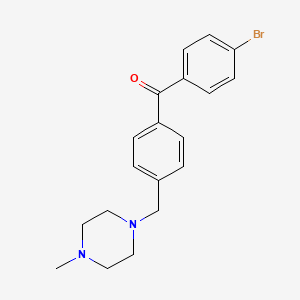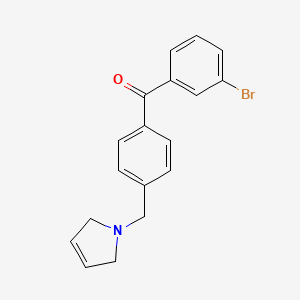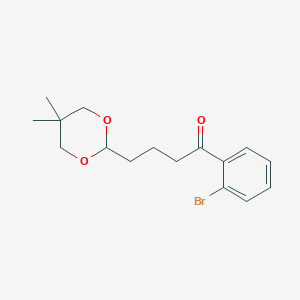
2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is an organic compound with the molecular formula C16H21BrO3 It is characterized by the presence of a bromine atom at the 2’ position of the phenyl ring and a 5,5-dimethyl-1,3-dioxane moiety attached to the butyrophenone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone typically involves multiple steps:
Formation of the Dioxane Ring: The 5,5-dimethyl-1,3-dioxane moiety can be synthesized by reacting an appropriate ketone with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the dioxane ring.
Coupling Reaction: The final step involves coupling the brominated phenyl ring with the dioxane moiety through a Friedel-Crafts acylation reaction using an acid chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of 2’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
2’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The dioxane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield alcohols or alkanes.
Hydrolysis Products: Hydrolysis of the dioxane ring results in the formation of diols.
科学研究应用
2’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological systems and potential therapeutic effects.
作用机制
The mechanism of action of 2’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and dioxane moiety can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of specific biochemical processes.
相似化合物的比较
Similar Compounds
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: Similar structure but lacks the bromine atom.
2-Bromo-5-fluoro-1,3-dimethylbenzene: Contains a bromine atom but differs in the overall structure and functional groups.
Uniqueness
2’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is unique due to the combination of the bromine atom and the 5,5-dimethyl-1,3-dioxane moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in organic synthesis, medicinal chemistry, and material science.
属性
IUPAC Name |
1-(2-bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrO3/c1-16(2)10-19-15(20-11-16)9-5-8-14(18)12-6-3-4-7-13(12)17/h3-4,6-7,15H,5,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWZLNVVOPUEMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC=CC=C2Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645911 |
Source


|
| Record name | 1-(2-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-70-1 |
Source


|
| Record name | 1-(2-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
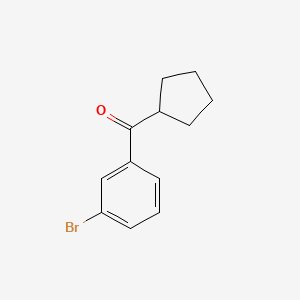
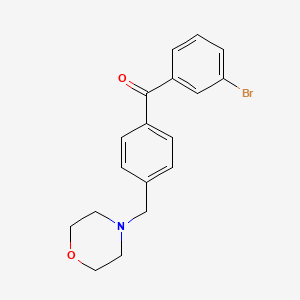
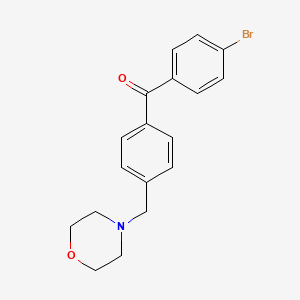
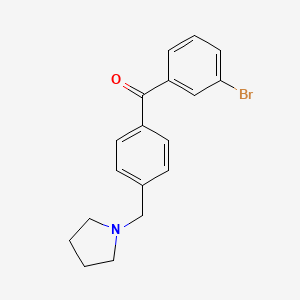
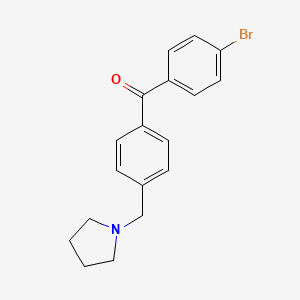

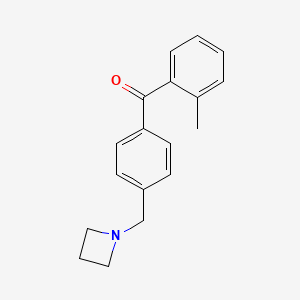
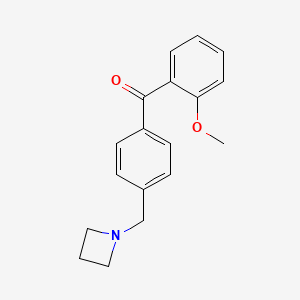
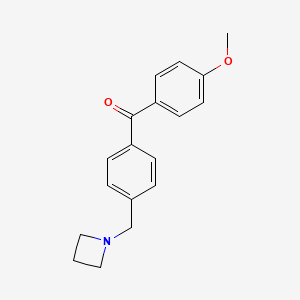
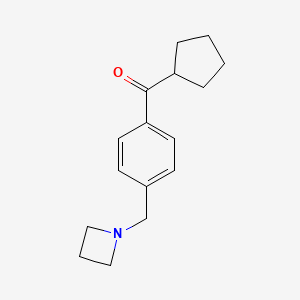
![3-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1293290.png)
